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molecular formula C14H12O3 B8774225 4-[Hydroxy(phenyl)methyl]benzoic acid CAS No. 579-52-2

4-[Hydroxy(phenyl)methyl]benzoic acid

Cat. No. B8774225
M. Wt: 228.24 g/mol
InChI Key: NXWZDRGHHRXEGE-UHFFFAOYSA-N
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Patent
US07279478B2

Procedure details

To a solution of methyl 4-[hydroxy(phenyl)methyl]benzoate from step 1 (1.6 g, 6.6 mmol) in THF (40 mL) was added methanol (13 mL) and 1.0N aqueous potassium hydroxide solution (13.2 mL, 13.2 mmol). The mixture was heated at 70° C. for 20 minutes and then cooled down to room temperature. Methanol and THF were evaporated under reduced pressure. 3.0N hydrochloric acid (7.5 mL, 22.5 mmol) was added to the crude residue. The solid obtained was filtered to afford the title acid as a white solid. The resulting crude compound was used as such in the next step.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
13.2 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
crude residue
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9]C)=[O:8])=[CH:5][CH:4]=1.CO.[OH-].[K+].Cl>C1COCC1>[OH:1][CH:2]([C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1)[C:3]1[CH:4]=[CH:5][C:6]([C:7]([OH:9])=[O:8])=[CH:11][CH:12]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
OC(C1=CC=C(C(=O)OC)C=C1)C1=CC=CC=C1
Name
Quantity
13 mL
Type
reactant
Smiles
CO
Name
Quantity
13.2 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
7.5 mL
Type
reactant
Smiles
Cl
Name
crude residue
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled down to room temperature
CUSTOM
Type
CUSTOM
Details
Methanol and THF were evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The solid obtained
FILTRATION
Type
FILTRATION
Details
was filtered

Outcomes

Product
Name
Type
product
Smiles
OC(C1=CC=C(C(=O)O)C=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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